molecular formula C19H21F3N2O B2728430 N-(3-(4-(dimethylamino)phenyl)propyl)-2-(trifluoromethyl)benzamide CAS No. 953383-46-5

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(trifluoromethyl)benzamide

Cat. No. B2728430
M. Wt: 350.385
InChI Key: FUTWZQMFJRWYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(trifluoromethyl)benzamide , commonly referred to as DTB , is a synthetic organic compound. Its chemical structure consists of a benzene ring with a trifluoromethyl group and an amide functional group. The compound exhibits interesting properties due to its unique substitution pattern.



Synthesis Analysis

DTB can be synthesized through various methods, including Friedel-Crafts acylation or amide coupling reactions . Researchers have explored both traditional and novel synthetic routes to obtain this compound. The choice of method impacts the yield, purity, and scalability of production.



Molecular Structure Analysis

The molecular structure of DTB reveals key features:



  • Benzene Ring : The central aromatic ring provides rigidity and stability.

  • Trifluoromethyl Group (CF3) : Enhances lipophilicity and influences interactions with biological targets.

  • Amide Functional Group : Facilitates hydrogen bonding and influences solubility.



Chemical Reactions Analysis

DTB participates in several chemical reactions:



  • Hydrolysis : The amide bond can undergo hydrolysis under specific conditions, leading to the release of the corresponding acid and amine.

  • Arylation Reactions : The phenyl group can undergo arylation reactions, allowing for further derivatization.

  • Reductive Transformations : Reduction of the trifluoromethyl group may yield different derivatives.



Physical And Chemical Properties Analysis


  • Melting Point : DTB typically melts at a specific temperature range.

  • Solubility : Its solubility in various solvents impacts its formulation and bioavailability.

  • Stability : DTB’s stability under different conditions (pH, temperature, light) affects its shelf life.


Scientific Research Applications

Mitosis Inhibition in Plant Cells

A series related to N-(1,1-dimethylpropynyl) benzamide demonstrated powerful and selective inhibition of mitosis in plant cells. This effect was observed across different plant species, indicating potential applications in agriculture for controlling undesirable plant growth or studying cell division mechanisms in plants (Merlin et al., 1987).

Synthesis of Aromatic Polymers

Research into new aromatic polyamides, polyimides, and polyureas containing 1,3,5-triazine rings and long alkyl side chains has shown these polymers to have good solubility in certain solvents and thermal stability. This exploration offers potential applications in materials science, particularly for creating new materials with specific thermal and solubility properties (Lin et al., 1990).

Novel Insecticide Development

Flubendiamide, a compound with a novel structure including a trifluoromethyl group, has shown extremely strong insecticidal activity, especially against lepidopterous pests. Its unique mode of action and safety profile for non-target organisms highlight its potential as a new agent in pest management programs (Tohnishi et al., 2005).

Intramolecular Charge Transfer Studies

Studies on 1,3,5-triazine derivatives have provided insights into intramolecular charge transfer (ICT) mechanisms. Such research has implications for the development of new materials with specific optical and electronic properties, useful in electronics and photonics (Meier et al., 2003).

Anion Binding and Sensing

N-Benzamido-N'-benzoylthioureas have shown strong anion binding capabilities despite a strong intramolecular hydrogen bond, suggesting potential applications in the development of new anion receptors or organocatalysts (Liu & Jiang, 2008).

Safety And Hazards


  • Toxicity : Assessments indicate low acute toxicity, but chronic exposure effects require thorough investigation.

  • Handling Precautions : Researchers should handle DTB in a well-ventilated area, wear appropriate protective gear, and follow safety protocols.


Future Directions


  • Biological Studies : Investigate DTB’s interactions with cellular components, receptors, and enzymes.

  • Drug Development : Explore its potential as a drug candidate, considering its unique structure and potential therapeutic applications.

  • Structure-Activity Relationship (SAR) : Systematically modify DTB to optimize its properties.


properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O/c1-24(2)15-11-9-14(10-12-15)6-5-13-23-18(25)16-7-3-4-8-17(16)19(20,21)22/h3-4,7-12H,5-6,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTWZQMFJRWYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(trifluoromethyl)benzamide

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